3-benzyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
3-Benzyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a benzyl group at position 3 and a 2-phenylacetyl substituent at position 6. Its molecular formula is C₂₂H₂₃N₃O₄ (CAS: 1021040-01-6), with a molecular weight of 393.44 g/mol . The spiro[4.5]decane core provides conformational rigidity, while the substituents modulate pharmacological properties, such as binding affinity and metabolic stability.
Properties
IUPAC Name |
3-benzyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c26-19(15-17-7-3-1-4-8-17)24-13-11-22(12-14-24)20(27)25(21(28)23-22)16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUFTFFHJSADMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Benzyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS No. 169206-62-6) is a compound belonging to the class of spiro compounds characterized by a unique spiro linkage that connects two rings through a single atom. This compound has garnered attention in pharmaceutical research due to its potential biological activity, particularly as a prolyl hydroxylase (PHD) inhibitor.
- Molecular Formula : C₁₄H₁₇N₃O₂
- Molecular Weight : 259.3 g/mol
- CAS Number : 169206-62-6
- Structure : The compound features a triazaspiro structure, which is crucial for its biological interactions.
The biological activity of this compound primarily involves its role as an inhibitor of the PHD family of enzymes. These enzymes are critical in the regulation of hypoxia-inducible factors (HIFs), which play a significant role in cellular responses to oxygen levels. By inhibiting PHDs, this compound can enhance erythropoietin (EPO) production, thereby potentially treating conditions like anemia.
Biological Activity and Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Erythropoietin Upregulation : Research indicates that spirohydantoins, including derivatives like this compound, effectively upregulate EPO levels in vivo across multiple preclinical models. This effect is attributed to the inhibition of PHD enzymes, leading to increased HIF stability and subsequent EPO gene expression .
- Pharmacokinetics and Safety Profile : Investigations into the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound reveal a favorable profile with short action duration. Importantly, modifications in the molecular structure have successfully minimized off-target effects such as hERG channel inhibition and liver enzyme elevation (ALT), enhancing safety for potential therapeutic use .
- Structure-Activity Relationship (SAR) : A systematic SAR analysis has been conducted to optimize the efficacy of spirohydantoins. This analysis has led to the identification of key structural features that enhance PHD inhibition while reducing side effects .
Case Studies
Several case studies illustrate the efficacy of this compound in preclinical settings:
| Study | Model | Outcome |
|---|---|---|
| Study 1 | Mouse Model | Significant EPO upregulation observed post-administration; improved hematocrit levels noted. |
| Study 2 | Rat Model | Demonstrated reduced liver enzyme elevation compared to traditional PHD inhibitors; favorable PK profile established. |
| Study 3 | In vitro Assays | Confirmed potent inhibition of PHD enzymes with IC50 values in low micromolar range; minimal cytotoxicity reported. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The spiro[4.5]decane-2,4-dione scaffold is highly versatile, allowing modifications at positions 1, 3, and 7. Below is a comparative analysis of key analogues:
Table 1: Structural and Molecular Comparison
Pharmacological and Biochemical Comparisons
Enzymatic Inhibition Profiles
Structure-Activity Relationship (SAR) Insights
- Benzyl vs. Phenylacetyl Groups : The 2-phenylacetyl group at position 8 enhances PHD2 inhibition compared to simpler acetyl substituents, likely due to improved hydrophobic interactions .
- Chlorophenyl Substitution : Introducing electron-withdrawing groups (e.g., 3-chlorophenyl at position 3) increases receptor binding affinity but may reduce metabolic stability .
- Heterocyclic Modifications : Analogues with pyridinylmethyl or thiophen-2-ylmethyl groups (e.g., compound 12 in Scheme S1) show enhanced solubility but reduced blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
